2-(Pyridin-2-yl)-1-(p-tolyl)ethanone
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Overview
Description
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is an organic compound that features a pyridine ring and a p-tolyl group connected through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone typically involves the reaction of 2-bromopyridine with p-tolylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution on the pyridine ring using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(Pyridin-2-yl)benzoic acid
Reduction: 2-(Pyridin-2-yl)-1-(p-tolyl)ethanol
Substitution: 2-(Pyridin-2-yl)-1-(p-bromotolyl)ethanone
Scientific Research Applications
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)acetophenone
- 2-(Pyridin-2-yl)-1-phenylethanone
- 2-(Pyridin-2-yl)-1-(m-tolyl)ethanone
Uniqueness
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is unique due to the presence of both a pyridine ring and a p-tolyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-7-12(8-6-11)14(16)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHQGFZHVAPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605068 |
Source
|
Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-59-6 |
Source
|
Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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